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Compound of Interest

Compound Name:
3-Bromo-5-methoxy-1H-

pyrrolo[2,3-c]pyridine

Cat. No.: B598836 Get Quote

An objective analysis of the therapeutic potential of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-
c]pyridine analogues, supported by experimental data.

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous compounds with significant biological activities. While 3-Bromo-5-methoxy-1H-
pyrrolo[2,3-c]pyridine itself is a key intermediate in the synthesis of potential therapeutic

agents, publicly available data on its specific biological activity is limited.[1] However, extensive

research into its analogues has revealed potent inhibitory effects across various biological

targets, particularly in the realm of oncology. This guide provides a comparative analysis of the

biological activities of several pyrrolopyridine analogues, focusing on their efficacy as kinase

inhibitors and anti-proliferative agents.

Kinase Inhibition Profile
Pyrrolopyridine derivatives have emerged as potent inhibitors of several kinases implicated in

cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and

Cyclin-Dependent Kinase 8 (CDK8). The following table summarizes the in vitro inhibitory

activity of selected analogues against these targets.
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Compound ID
Pyrrolopyridin
e Core

Target Kinase IC50 (nM) Reference

Compound 4h
1H-pyrrolo[2,3-

b]pyridine
FGFR1 7 [2][3]

FGFR2 9 [2][3]

FGFR3 25 [2][3]

FGFR4 712 [2][3]

Compound 1r
1H-pyrrolo[3,2-

c]pyridine
FMS Kinase 30 [4]

Compound 1e
1H-pyrrolo[3,2-

c]pyridine
FMS Kinase 60 [4]

Compound 22
1H-pyrrolo[2,3-

b]pyridine
CDK8 48.6 [5]

Anti-proliferative Activity Against Cancer Cell Lines
The inhibitory action of pyrrolopyridine analogues on key cellular pathways often translates to

potent anti-proliferative effects against various cancer cell lines. The table below presents the

cytotoxic activity of representative compounds.
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Compound ID
Pyrrolopyridin
e Core

Cancer Cell
Line

IC50 (µM) Reference

Compound 1r
1H-pyrrolo[3,2-

c]pyridine
Ovarian Cancer 0.15 - 1.78 [4]

Prostate Cancer 0.15 - 1.78 [4]

Breast Cancer 0.15 - 1.78 [4]

Compound 10t
1H-pyrrolo[3,2-

c]pyridine

HeLa (Cervical

Cancer)
0.12 [6][7]

SGC-7901

(Gastric Cancer)
0.15 [6][7]

MCF-7 (Breast

Cancer)
0.21 [6][7]

Compound 14

1H-pyrrolo[2,3-

b]pyridine

analogue

Bladder Cancer 15 [8]

Compound 16

1H-pyrrolo[2,3-

b]pyridine

analogue

Bladder Cancer 1.6 [8]

Signaling Pathways and Mechanisms of Action
The anticancer effects of these pyrrolopyridine analogues are rooted in their ability to modulate

critical signaling pathways that drive tumor growth and survival.

One such pathway is the FGFR signaling cascade. Abnormal activation of this pathway is a

known driver in various cancers.[2][3] Pyrrolopyridine-based inhibitors can block this pathway,

leading to reduced cell proliferation and induction of apoptosis.[2][3]
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Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrrolopyridine

analogues.

Another important mechanism of action for some pyrrolopyridine derivatives is the inhibition of

tubulin polymerization.[6] By binding to the colchicine site on tubulin, these compounds disrupt

microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent

apoptosis.[6][7]
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Caption: Mechanism of action for tubulin polymerization inhibitors from the pyrrolopyridine

class.

Experimental Protocols
The biological activities presented in this guide were determined using standardized in vitro

assays. Below are the general methodologies for the key experiments.

Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases was typically evaluated using

a radiometric or fluorescence-based assay. A generalized protocol is as follows:

Reaction Mixture Preparation: A reaction buffer containing the kinase, a specific substrate

(e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), and necessary cofactors
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(e.g., Mg²⁺) is prepared.

Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are

added to the reaction mixture at various concentrations.

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture

is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.

Termination and Detection: The reaction is stopped, and the amount of phosphorylated

substrate is quantified. For radiometric assays, this involves capturing the radiolabeled

substrate on a filter and measuring radioactivity using a scintillation counter. For

fluorescence-based assays, the signal is measured using a plate reader.

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase

activity (IC50) is calculated by plotting the percentage of inhibition against the compound

concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds against cancer cell lines was commonly

assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic agent)

is also included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under

standard cell culture conditions (37°C, 5% CO₂).

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few

hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to

purple formazan crystals.

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g.,

DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the resulting purple solution is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value, the concentration of the compound that causes 50% inhibition

of cell growth, is determined from the dose-response curve.

In conclusion, while 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine serves as a valuable

starting material, its analogues have demonstrated significant potential as anticancer agents

through mechanisms such as kinase inhibition and disruption of tubulin polymerization. The

data presented herein highlights the versatility of the pyrrolopyridine scaffold and provides a

basis for the future design and development of novel therapeutics. Further optimization of

these lead compounds could yield even more potent and selective drug candidates.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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